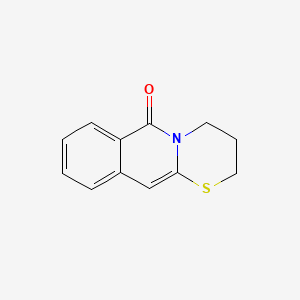
Thiazinoisoquinolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazinoisoquinolone, also known as this compound, is a useful research compound. Its molecular formula is C12H11NOS and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Thiazinoisoquinolone derivatives are synthesized through various chemical reactions, often involving the modification of existing heterocyclic compounds. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For example, the synthesis of 1,3,4,6,7,11b-hexahydro-thiazinoisoquinolone has been reported with detailed methodologies that include spectroscopic characterization techniques such as NMR and mass spectrometry to confirm structural integrity .
Antimicrobial Properties
This compound compounds have shown promising antimicrobial activity against various bacterial strains. For instance, recent investigations demonstrated that certain derivatives exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) of these compounds were reported to be as low as 0.25 μg/mL for some derivatives, indicating their potential as new antibiotic agents .
Anticancer Activity
The anticancer properties of this compound derivatives have been extensively studied. Research indicates that these compounds can induce cytotoxic effects on cancer cell lines such as colorectal and breast cancer cells by targeting intracellular reactive oxygen species (ROS) levels . In one study, specific this compound derivatives were found to inhibit cell proliferation significantly, showcasing their potential as chemotherapeutic agents .
Anti-inflammatory Effects
This compound derivatives have also been evaluated for their anti-inflammatory properties. A series of synthesized compounds demonstrated notable anti-inflammatory activity in preclinical models, with some derivatives achieving up to 48% inhibition at specified doses . This suggests that this compound could play a role in developing treatments for inflammatory diseases.
Case Studies
Several case studies illustrate the applications of this compound in real-world scenarios:
-
Case Study 1: Antimicrobial Screening
A recent study screened various this compound derivatives for antimicrobial activity against a panel of bacterial strains. The results indicated that several compounds exhibited broad-spectrum activity, supporting their potential use in developing new antibiotics . -
Case Study 2: Anticancer Research
In vitro studies on this compound derivatives showed significant cytotoxicity against human cancer cell lines, with some compounds displaying IC50 values comparable to established chemotherapeutics . This highlights the importance of this compound in cancer research and drug development.
Eigenschaften
CAS-Nummer |
67755-06-0 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
3,4-dihydro-2H-[1,3]thiazino[3,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C12H11NOS/c14-12-10-5-2-1-4-9(10)8-11-13(12)6-3-7-15-11/h1-2,4-5,8H,3,6-7H2 |
InChI-Schlüssel |
LNKBYMKMJSTWOH-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CC3=CC=CC=C3C2=O)SC1 |
Kanonische SMILES |
C1CN2C(=CC3=CC=CC=C3C2=O)SC1 |
Synonyme |
3,4-dihydro-6-oxo-2H,6H,1,3-thiazino(3,2-b)isoquinoline thiazinoisoquinolone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













